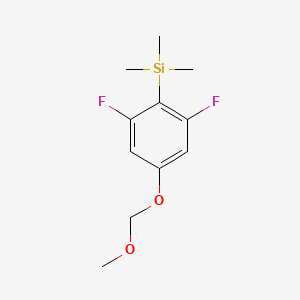
Benzene, 1,3-difluoro-5-(methoxymethoxy)-2-(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s structure consists of a benzene ring substituted with fluorine atoms, a methoxymethyl group, and a trimethylsilyl group.
- It is used in various scientific applications due to its unique properties.
Benzene, 1,3-difluoro-5-(methoxymethoxy)-2-(trimethylsilyl)-: is a chemical compound with the molecular formula CHFO. It is also known by its systematic name: .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common method is the fluorination of a suitable precursor using reagents like hydrogen fluoride (HF) or other fluorinating agents.
Reaction Conditions: The exact conditions depend on the specific synthetic route chosen.
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often prepare this compound for specialized applications.
Chemical Reactions Analysis
Reactivity: Benzene derivatives typically undergo substitution reactions due to the electron-rich nature of the benzene ring.
Common Reagents and Conditions: Reactions may involve nucleophilic substitution, electrophilic aromatic substitution, or other transformations.
Major Products: The major products depend on the specific reaction conditions and substituents
Scientific Research Applications
Chemistry: Researchers use this compound as a building block for designing novel molecules with specific properties.
Biology: It may find applications in drug discovery or as a probe for studying biological processes.
Medicine: Although not directly used as a drug, its derivatives could have potential therapeutic applications.
Industry: Its unique substituents make it valuable for designing functional materials or specialty chemicals.
Mechanism of Action
- The specific mechanism of action for this compound depends on its application. For example, if used in drug development, it could target specific receptors or enzymes.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other fluorinated benzene derivatives with different substituents fall into the same chemical class.
Uniqueness: The combination of difluoro, methoxymethyl, and trimethylsilyl groups sets this compound apart from others.
Properties
CAS No. |
749230-46-4 |
|---|---|
Molecular Formula |
C11H16F2O2Si |
Molecular Weight |
246.32 g/mol |
IUPAC Name |
[2,6-difluoro-4-(methoxymethoxy)phenyl]-trimethylsilane |
InChI |
InChI=1S/C11H16F2O2Si/c1-14-7-15-8-5-9(12)11(10(13)6-8)16(2,3)4/h5-6H,7H2,1-4H3 |
InChI Key |
ZSCYTYCBEFMQIU-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=C(C(=C1)F)[Si](C)(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















